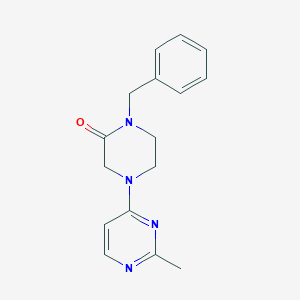

![molecular formula C16H22N6 B6438311 N-ethyl-2-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-4-amine CAS No. 2548997-76-6](/img/structure/B6438311.png)

N-ethyl-2-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-ethyl-2-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-4-amine” is a compound with a pyrimidine moiety, which is known to exhibit a wide range of pharmacological activities . Pyrimidine derivatives are known as antimicrobial, antiviral, antitumor, and antifibrotic compounds .

Synthesis Analysis

The synthesis of similar compounds involves the design of privileged structures in medicinal chemistry . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated .Molecular Structure Analysis

The molecular structure of similar compounds involves a pyrimidine moiety and a piperazine ring . The piperazine ring adopts a chair conformation .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include various conventional processes, such as treatment with Et2CO3, phosgene, or aldehydes .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are influenced by their molecular structure. For example, the insertion of a piperazine unit in place of a 6-methylene chain in the linker between the head (pyridylacetamide) and tail (benzimidazole) moieties led to a marked enhancement of the aqueous solubility (up to 19 mg/mL at pH 1.2) and a significant improvement of the oral absorption .Aplicaciones Científicas De Investigación

N-ethyl-2-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-4-amine has been used extensively in scientific research applications. It has been used in biochemical and physiological studies, as well as for lab experiments. In particular, it has been used in studies of cell signaling pathways and the role of G-protein coupled receptors (GPCRs). In addition, this compound has been used to investigate the effects of drugs on the nervous system, as well as to study the effects of neurotoxins on the brain.

Mecanismo De Acción

N-ethyl-2-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-4-amine works by binding to G-protein coupled receptors (GPCRs) in the cell membrane. These receptors are involved in a number of different signaling pathways, and when this compound binds to them, it can affect the activity of these pathways. This compound can also interact with ion channels, which can lead to changes in the flow of ions across the cell membrane.

Biochemical and Physiological Effects

This compound has been used in a number of studies to investigate the effects of drugs on the nervous system. In particular, it has been used to study the effects of drugs on the neurotransmitters serotonin and dopamine, as well as the effects of drugs on the production of nitric oxide. In addition, this compound has been used to study the effects of neurotoxins on the brain, as well as to investigate the effects of drugs on the cardiovascular system.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-ethyl-2-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-4-amine has several advantages when used in lab experiments. It is relatively easy to synthesize, and the reaction yields are typically high. In addition, this compound is relatively stable and can be stored for extended periods of time. However, this compound is relatively expensive, and it can be toxic in high concentrations.

Direcciones Futuras

N-ethyl-2-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-4-amine has a wide range of potential future applications. It could be used to study the effects of drugs on the nervous system, as well as to investigate the effects of neurotoxins on the brain. In addition, this compound could be used to investigate the effects of drugs on the cardiovascular system, as well as to study the role of G-protein coupled receptors in cell signaling pathways. Finally, this compound could be used to investigate the effects of drugs on the production of nitric oxide.

Métodos De Síntesis

N-ethyl-2-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-4-amine can be synthesized using a number of different methods, including the reaction of piperazine with 2-pyridylmethyl chloride in an N,N-dimethylformamide (DMF) solution. The reaction is carried out in the presence of a base, such as potassium carbonate, and the resulting product is this compound. The reaction is typically carried out at room temperature, and the yield of the reaction is usually high.

Safety and Hazards

Propiedades

IUPAC Name |

N-ethyl-2-[4-(pyridin-2-ylmethyl)piperazin-1-yl]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N6/c1-2-17-15-6-8-19-16(20-15)22-11-9-21(10-12-22)13-14-5-3-4-7-18-14/h3-8H,2,9-13H2,1H3,(H,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLAHZPFJOHADKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC=C1)N2CCN(CC2)CC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B6438229.png)

![3-fluoro-4-{[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methyl}benzonitrile](/img/structure/B6438263.png)

![5-chloro-3-fluoro-2-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)pyridine](/img/structure/B6438264.png)

![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4,6-dimethoxy-1,3,5-triazine](/img/structure/B6438270.png)

![4-(2-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B6438273.png)

![5-methoxy-2-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B6438281.png)

![4-(6-methyl-2-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B6438292.png)

![4-(4-methyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B6438302.png)

![4-(4-methyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B6438319.png)

![3-methyl-6-[4-(1-phenylethyl)piperazin-1-yl]pyridazine](/img/structure/B6438323.png)

![N-ethyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B6438325.png)

![5-methoxy-2-({1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B6438336.png)

![7-methoxy-3-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B6438344.png)